3-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
3-Chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core linked via an ethyl group to a thiazole ring substituted with a 4-(trifluoromethyl)phenyl group. While direct bioactivity data for this compound is unavailable in the provided evidence, structural analogs indicate possible applications in antifungal or GPCR-targeted therapies (e.g., β-adrenoceptor modulation) .
Properties
IUPAC Name |
3-chloro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2S2/c19-14-2-1-3-16(10-14)28(25,26)23-9-8-15-11-27-17(24-15)12-4-6-13(7-5-12)18(20,21)22/h1-7,10-11,23H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFBHOXIJSXGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have a wide range of biological activities. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, inducing different biological effects. The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The downstream effects would depend on the specific pathway and target involved.
Biological Activity
3-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by various studies, case reports, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a thiazole moiety, which is commonly associated with various pharmacological activities. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
- Molecular Formula : C16H16ClF3N2O2S
- Molecular Weight : 398.83 g/mol
- CAS Number : Not explicitly provided in the sources.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-bearing compounds could inhibit cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Study : A derivative similar to this compound was tested against Jurkat and HT29 cell lines, showing promising results with IC50 values indicating strong antiproliferative effects .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A related compound demonstrated potential antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .
- Research Findings : The presence of electron-withdrawing groups such as chloro or trifluoromethyl has been linked to increased antibacterial activity, possibly due to enhanced interactions with microbial targets .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity:
- Thiazole Ring : Essential for maintaining cytotoxicity; modifications can either enhance or diminish activity.
- Trifluoromethyl Group : Increases lipophilicity and may improve binding affinity to target proteins.
- Sulfonamide Moiety : Contributes to the overall pharmacological profile, potentially enhancing solubility and bioavailability.
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity |
| Trifluoromethyl Group | Enhances lipophilicity |
| Sulfonamide Moiety | Improves solubility and bioavailability |
Scientific Research Applications
Antibacterial Properties
Research indicates that thiazole derivatives exhibit substantial antibacterial properties. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC) for selected strains are as follows:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-chloro-N-(...) | Staphylococcus aureus | 0.008 |
| 3-chloro-N-(...) | Escherichia coli | 0.03 |
| Reference Drug | Ampicillin | 0.1 |
These results suggest that the compound possesses strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In addition to its antibacterial effects, this compound has demonstrated significant anticancer activity in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa cells, with an IC50 value indicating strong cytotoxic effects.
Table: Cytotoxic Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 4.22 |
| MCF-7 | 5.10 |
| A549 | 6.75 |
The mechanism of action involves modulation of apoptotic pathways, where the compound induces apoptosis by altering the expression of Bcl-2 and Bax proteins, leading to cell cycle arrest at the G2/M phase.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:
| Feature | Importance |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potency |
| Thiazole Ring | Essential for biological activity |
| Sulfonamide Moiety | Contributes to overall efficacy |
These insights guide further modifications to improve potency and selectivity.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- HeLa Cells Study : A derivative of this compound was tested in clinical trials focused on cervical cancer, yielding promising results in tumor size reduction and improved patient outcomes.
- Combination Therapy : Research indicates that using this compound alongside other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect that warrants additional exploration.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural motifs are compared to similar derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods; †Estimated based on substituent contributions.
Key Observations:
- The trifluoromethyl group enhances lipophilicity (logP ~5.0), similar to the beta2-adrenoceptor ligand (logP 5.3) , which may favor CNS penetration or GPCR binding.
- Substitution at the thiazole 4-position (target compound) vs.
Bioactivity and Structure-Activity Relationships (SAR)
- Antifungal Potential: highlights dicyclopropylmethylene hydrazinyl-thiazole derivatives (e.g., 3i) as nontoxic antifungals. The target compound’s thiazole-sulfonamide scaffold may share similar mechanisms, though the absence of dicyclopropyl groups could reduce antifungal potency .
- GPCR Modulation: and discuss β3-adrenoceptor agonists (e.g., CGP12177) with low efficacy in humans. The target compound’s trifluoromethyl group may improve selectivity for human β3-adrenoceptors, addressing interspecies pharmacological differences .
- Substituent Effects :
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound comprises two primary structural motifs: a 3-chlorobenzenesulfonamide core and a 2-(4-(trifluoromethyl)phenyl)thiazol-4-ylethylamine side chain. Retrosynthetically, the molecule can be dissected into:
- 3-Chlorobenzenesulfonyl chloride as the sulfonamide precursor.
- 2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethylamine as the amine-containing thiazole intermediate.
The synthesis involves three critical stages:
- Thiazole ring construction via Hantzsch thiazole synthesis.
- Ethylamine side-chain introduction via nucleophilic substitution or reductive amination.
- Sulfonamide coupling between the amine intermediate and sulfonyl chloride.
Synthesis of the Thiazole-Ethylamine Intermediate
Hantzsch Thiazole Synthesis
The thiazole ring is assembled using a thiourea derivative and an α-halo ketone . Key steps include:
Thiourea Preparation
4-(Trifluoromethyl)aniline reacts with thiourea in acidic ethanol to form N-(4-(trifluoromethyl)phenyl)thiourea (Scheme 1).
**Scheme 1**: Thiourea Synthesis
4-(Trifluoromethyl)aniline + Thiourea → N-(4-(Trifluoromethyl)phenyl)thiourea
Thiazole Cyclization
The thiourea reacts with 1-bromo-3-chloropropan-2-one in refluxing ethanol with sodium acetate to yield 2-(4-(trifluoromethyl)phenyl)thiazole-4-(2-chloroethyl) . This α-halo ketone introduces the ethyl side chain at the thiazole’s 4-position.
Critical Reaction Parameters :
Ethylamine Functionalization
The chloroethyl intermediate undergoes amination to introduce the primary amine:
Gabriel Synthesis
2-(4-(Trifluoromethyl)phenyl)thiazole-4-(2-chloroethyl) reacts with phthalimide potassium salt in DMF at 100°C, followed by hydrazine cleavage to yield 2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethylamine .
Optimization Insights :
Sulfonamide Coupling Reaction
Sulfonyl Chloride Preparation
3-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene, followed by thionyl chloride treatment.
Amine-Sulfonyl Chloride Coupling
The ethylamine intermediate reacts with 3-chlorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base (Scheme 2).
**Scheme 2**: Sulfonamide Formation
2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethylamine + 3-Chlorobenzenesulfonyl chloride → Target Compound
Reaction Conditions :
Analytical Validation and Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Thiazole Formation Mechanism
The Hantzsch reaction proceeds via:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide?
- Methodology : The compound’s synthesis typically involves multi-step reactions. A common approach is to first prepare the thiazole core via cyclization of substituted thioureas or via Hantzsch thiazole synthesis. For example, thiazole intermediates with trifluoromethylphenyl groups can be synthesized using Lawesson’s reagent for cyclization, followed by sulfonylation with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., DMAP in DCM) .
- Key Considerations : Reaction temperature (e.g., reflux in ethanol for 4–6 hours) and stoichiometric control of sulfonyl chloride are critical to avoid byproducts. Yields for similar thiazole sulfonamides range from 37% to 99%, depending on purification techniques .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical Methods :
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm for trifluoromethylphenyl and chlorophenyl groups) and thiazole/ethyl linkages (δ 3.5–4.5 ppm for CH groups) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .
- Melting Point Analysis : Used to assess purity; deviations >2°C suggest impurities .
Q. What preliminary biological activities have been reported for this compound?
- Antitumor Activity : Analogous thiazole sulfonamides exhibit IC values in the low micromolar range (1–10 µM) against cancer cell lines (e.g., MCF-7, A549). Testing follows NCI-60 protocols, with dose-response curves and apoptosis assays .
- Antimicrobial Potential : Thiazole derivatives with sulfonamide groups show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via PPTase enzyme inhibition, disrupting lipid biosynthesis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Mechanistic Insight : The CF group enhances lipophilicity (logP increases by ~1.5 units), improving blood-brain barrier penetration. It also reduces metabolic degradation by cytochrome P450 enzymes, as shown in microsomal stability assays .
- Structure-Activity Relationship (SAR) : Replacement of CF with Cl or NO decreases potency by 3–5-fold in cytotoxicity assays, highlighting its role in target binding .
Q. How can contradictory data in biological assays (e.g., variable IC values) be resolved?
- Troubleshooting Strategies :
- Assay Conditions : Validate pH, serum protein content (e.g., FBS), and incubation time. For example, IC shifts from 2 µM to 15 µM in 10% FBS due to compound sequestration .
- Purity Verification : Re-analyze batches via HPLC-MS; impurities >5% (e.g., unreacted sulfonyl chloride) can artificially inflate IC values .
- Target Engagement Studies : Use SPR or thermal shift assays to confirm direct binding to hypothesized targets (e.g., PPTases) .
Q. What computational methods are used to predict binding modes and optimize derivatives?
- In Silico Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
